molecular formula C13H16N2O4 B12128669 Methyl 4-[(morpholine-4-carbonyl)amino]benzoate

Methyl 4-[(morpholine-4-carbonyl)amino]benzoate

Cat. No.: B12128669
M. Wt: 264.28 g/mol
InChI Key: FKIOLRVWIPSKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(morpholine-4-carbonyl)amino]benzoate is a synthetic organic compound designed for research and development applications. This molecule integrates a benzoate ester linked to a morpholine ring via a carbamide bridge, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structure suggests potential as a building block for the synthesis of more complex molecules, particularly in exploring compounds with potential biological activity. As a derivative of para-aminobenzoic acid (PABA), a well-known scaffold in drug design, it is part of a class of compounds investigated for a wide spectrum of therapeutic areas . Researchers can utilize this compound in the synthesis of novel chemical entities, such as hydrazine carboxamides or other derivatives, to probe structure-activity relationships . It is strictly for research purposes and is not intended for diagnostic or therapeutic applications. This product is offered with high purity and should be stored under appropriate conditions to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

methyl 4-(morpholine-4-carbonylamino)benzoate

InChI

InChI=1S/C13H16N2O4/c1-18-12(16)10-2-4-11(5-3-10)14-13(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17)

InChI Key

FKIOLRVWIPSKHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(morpholine-4-carbonyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(morpholine-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl 4-[(morpholine-4-carbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(morpholine-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The morpholine ring and the benzoate moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

  • Morpholine vs. This makes the morpholine derivative more suitable for drug design targeting enzymes or receptors requiring polar interactions.
  • Diethylaminomethyl (): This substituent provides a basic tertiary amine, which may improve membrane permeability compared to the morpholine derivative. However, the morpholine’s cyclic ether structure offers metabolic stability, a critical factor in pharmacokinetics.
  • Triazinyl Sulfonyl () : The sulfonylurea group in metsulfuron methyl ester confers herbicidal activity by inhibiting acetolactate synthase in plants. In contrast, the morpholine derivative lacks this agrochemical functionality but may have unexplored biological targets.

Biological Activity

Methyl 4-[(morpholine-4-carbonyl)amino]benzoate, often referred to as a morpholine derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in anti-cancer, anti-inflammatory, and anti-cholinesterase activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a morpholine ring through a carbonyl amine bond. Its chemical structure can be represented as follows:

C11H14N2O3\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This structure is pivotal in determining its interaction with biological targets.

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. Studies have shown that derivatives of PABA can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-75.85
A5493.0
HCT1164.53

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting a mechanism involving caspase activation.

2. Anti-Cholinesterase Activity

The compound has also been evaluated for its potential as an anti-cholinesterase agent, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) activity is a primary mechanism through which cognitive function can be enhanced.

Compound IC50 (nM) Reference
This compound33.00 ± 0.29
Donepezil13.62 ± 0.21

These results indicate that the compound has comparable efficacy to established drugs like donepezil.

3. Anti-Inflammatory Activity

This compound has shown promise in reducing inflammation, which is a common pathway in various diseases including cancer and neurodegenerative disorders. The mechanism involves the inhibition of histone deacetylases (HDACs), which are implicated in inflammatory responses.

HDAC Enzyme IC50 (nM) Reference
HDAC195.2
HDAC2260.7
HDAC3255.7

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Study on Cancer Cell Proliferation : A series of experiments demonstrated that morpholine derivatives significantly inhibited the growth of MCF-7 and A549 cell lines with IC50 values indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Cholinesterase Inhibition : In a comparative study, this compound was found to exhibit strong inhibitory effects on AChE, suggesting its potential use in cognitive enhancement therapies .
  • Inflammation Model : In vivo models indicated that treatment with this compound resulted in reduced markers of inflammation, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[(morpholine-4-carbonyl)amino]benzoate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1: Preparation of the benzoic acid derivative (e.g., methyl 4-aminobenzoate) as a precursor.
  • Step 2: Amide coupling using morpholine-4-carbonyl chloride under anhydrous conditions. Catalysts like N,N-dimethylaminopyridine (DMAP) or coupling agents such as HATU are often employed to enhance reactivity .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the morpholine carbonyl group.
  • Monitor reaction progress via TLC or HPLC to minimize side products like N-acylated byproducts .

Q. How can the purity and structural integrity of this compound be validated?

  • Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) to confirm >95% purity.
  • Structural Confirmation :
    • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1700 cm⁻¹ (ester C=O stretch) .
    • NMR :
  • ¹H NMR : A singlet at δ 3.7 ppm (ester -OCH₃), δ 3.4–3.6 ppm (morpholine protons), and δ 7.8–8.1 ppm (aromatic protons) .
  • ¹³C NMR : Signals at ~167 ppm (amide carbonyl) and ~52 ppm (morpholine carbons) .
    • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~279.1) .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
  • Storage : Store at –20°C in airtight containers under inert gas (argon) to prevent ester hydrolysis or amide degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties or reactivity of this compound?

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the amide group may act as a hydrogen-bond donor, influencing binding to biological targets .
    • Simulate IR and NMR spectra using B3LYP/6-31G(d) basis sets for comparison with experimental data .
  • Molecular Dynamics (MD) : Model interactions with solvents or proteins to guide drug design .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • X-ray Crystallography : Use programs like SHELX or ORTEP-3 for structure refinement. If disordered morpholine rings are observed:
    • Apply restraints to thermal parameters.
    • Validate with R-factor (<5%) and electron density maps .
  • Complementary Techniques : Pair crystallography with solid-state NMR or PXRD to address ambiguities in molecular packing .

Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?

  • In Vitro Stability Assays :
    • Incubate in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (SGF) at 37°C.
    • Monitor degradation via LC-MS over 24–72 hours. Key degradation products may include 4-aminobenzoic acid (ester hydrolysis) or morpholine ring-opened derivatives .
  • Metabolic Stability : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated oxidation sites .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Scale-Up Issues :
    • Exothermic amide coupling requiring precise temperature control (<0°C to room temperature).
    • Low yields due to competing side reactions (e.g., N- vs. O-acylation).
  • Mitigation Strategies :
    • Use flow chemistry for controlled reagent mixing and heat dissipation.
    • Optimize stoichiometry (e.g., 1.2 equivalents of morpholine-4-carbonyl chloride) .

Q. How does the morpholine moiety influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The morpholine ring increases logP compared to non-substituted analogs, enhancing membrane permeability.
  • Metabolism : Morpholine is prone to oxidation, forming N-oxide metabolites detectable via LC-MS/MS .
  • Solubility : The basic nitrogen in morpholine improves aqueous solubility at acidic pH (e.g., in lysosomes) .

Q. What analytical methods differentiate this compound from structurally similar analogs?

  • Chromatography : UPLC with a phenyl-hexyl column to resolve positional isomers (e.g., meta vs. para substitution).
  • Tandem MS/MS : Fragment ions at m/z 121 (benzoate fragment) and m/z 98 (morpholine fragment) confirm the structure .
  • 2D NMR : ROESY correlations can distinguish between N-morpholinyl and O-morpholinyl isomers .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

  • Enzyme Assays : Test against a panel of kinases (e.g., PI3K, MAPK) using fluorescence-based ADP-Glo™ assays.
  • Docking Studies : Use AutoDock Vina to predict binding modes to ATP pockets. The amide group may form hydrogen bonds with hinge regions .
  • Cell-Based Assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, A549) via MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.